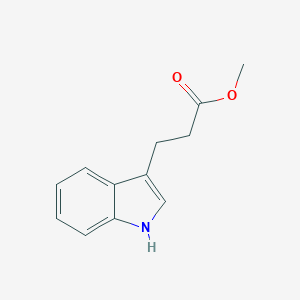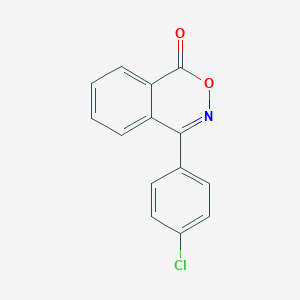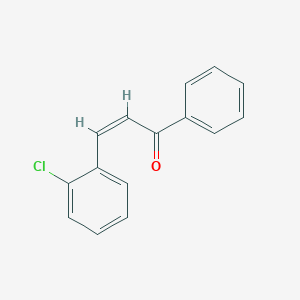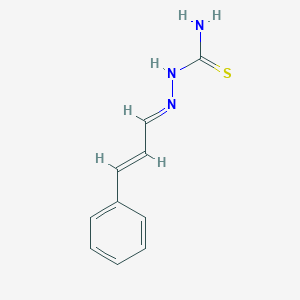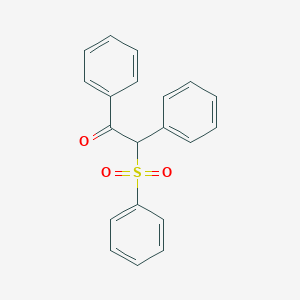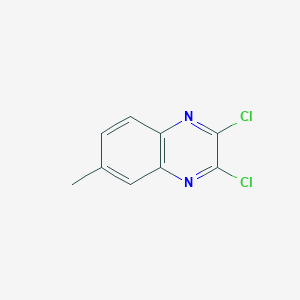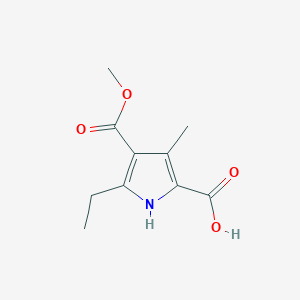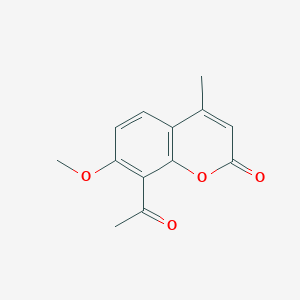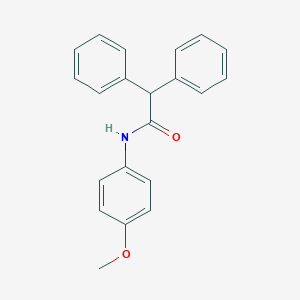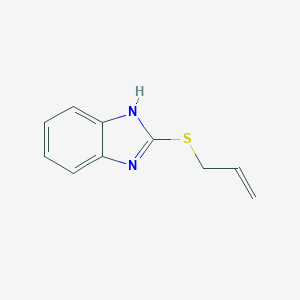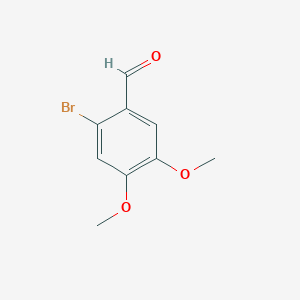
Acetalin-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any relevant background information. Mention its significance in the field of chemistry, biology, or industry.
Mechanism of Action
Target of Action
The primary target of the compound Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the opioid receptor . This receptor is a type of G protein-coupled receptor that interacts with opioids. It’s involved in pain regulation, reward, and addictive behaviors.
Mode of Action
As an opioid receptor antagonist , Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 binds to the opioid receptors but does not activate them. Instead, it blocks them, preventing the binding of endogenous or exogenous opioids. This action inhibits the downstream signaling pathways triggered by opioid receptor activation.
Biochemical Pathways
The compound’s interaction with opioid receptors affects several biochemical pathways. The most significant is the inhibition of the pain signaling pathway . By blocking the opioid receptors, the compound prevents the activation of this pathway by endogenous or exogenous opioids, leading to a reduction in pain perception .
Pharmacokinetics
Its bioavailability may also be influenced by factors such as absorption rate, distribution, metabolism, and excretion .
Result of Action
The primary result of the action of Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 is the reduction of pain perception . By acting as an opioid receptor antagonist, it can potentially counteract the effects of opioid drugs, including analgesia, euphoria, and respiratory depression .
Action Environment
The action, efficacy, and stability of Ac-Arg-Phe-Met-Trp-Met-Lys-NH2 can be influenced by various environmental factors. These include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and the specific characteristics of the opioid receptors (such as their density and distribution in the body) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time).
Industrial Production Methods: Discuss any industrial methods used for the large-scale production of the compound. Highlight any differences from laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products: Describe the major products formed from these reactions. Include any relevant reaction mechanisms and pathways.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. Include its use in:
Chemistry: Discuss its role in chemical synthesis, catalysis, or as a reagent.
Biology: Explain its biological activity, including any interactions with biological molecules or systems.
Medicine: Describe its potential therapeutic uses, including any known pharmacological effects.
Industry: Highlight any industrial applications, such as in materials science, manufacturing, or environmental science.
Comparison with Similar Compounds
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its unique properties and advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their similarities and differences.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)/t31-,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKLPADQQRMDP-NGTAMTFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)
